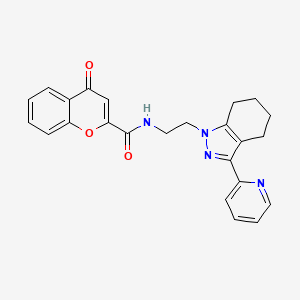

4-oxo-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-4H-chromene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-oxo-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C24H22N4O3 and its molecular weight is 414.465. The purity is usually 95%.

BenchChem offers high-quality 4-oxo-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-4H-chromene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-oxo-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-4H-chromene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Reactions and Synthesis

- The compound has been involved in reactions forming diverse heterocyclic compounds. For instance, it reacts to form 3-methylsulfanyl-6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazin-5(2H)-ones and 6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazine-3,5(2Н,4Н)-diones, showcasing its versatility in chemical synthesis (Vetyugova et al., 2018).

Structural Analysis and Crystallization Studies

- Research on derivatives of this compound has contributed to understanding their crystallization and structure. For example, studies have shown how different polymorphs of similar compounds crystallize in various space groups, aiding in the understanding of molecular conformation and structure (Reis et al., 2013).

Development of Sensitive Fluorescent Probes

- The compound has been utilized in the synthesis of fluorescent probes, demonstrating its potential in the detection of ions like Cu2+. This application is significant in both environmental and biological contexts, where sensitive detection methods are crucial (Zhou Peng, 2010).

Creation of Bioactive Molecules

- The compound's framework serves as a basis for creating molecules with biological activity. It has been used in synthesizing various derivatives with potential antibacterial and antifungal properties, showcasing its relevance in pharmaceutical research (Nikalje et al., 2017).

Synthesis of Heterocyclic Derivatives

- Its structure is a key component in synthesizing novel heterocyclic derivatives. These derivatives are important in the development of new pharmaceuticals and materials with unique properties (Mottaghinejad & Alibakhshi, 2018).

Polyamide Material Development

- In material science, derivatives of this compound have been used in synthesizing aromatic polyamides with photosensitive coumarin groups. These materials have potential applications in advanced material design due to their unique properties (Nechifor, 2009).

Mecanismo De Acción

Target of Action

The compound, 4-oxo-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-4H-chromene-2-carboxamide, primarily targets the Mitogen-Activated Protein Kinase 14 (MAPK14 or p38α) . MAPK14 is a serine-threonine protein kinase that can be activated by extracellular stimuli and affects major disease processes .

Mode of Action

The compound acts as an inhibitor of p38α . It interacts with the active site of the kinase, preventing the phosphorylation of downstream targets. This inhibition disrupts the normal signaling pathways, leading to changes in cellular functions .

Biochemical Pathways

The primary pathway affected by this compound is the p38 MAPK pathway . This pathway regulates cell cycle progression and cellular programs for cell survival and differentiation at different transition points via transcription-dependent mechanisms . Inhibition of p38α disrupts these processes, potentially leading to cell cycle arrest and apoptosis .

Result of Action

The inhibition of p38α by this compound can lead to cell cycle arrest, promoting DNA repair, and possibly leading to apoptotic resistance of cancer cells . This can result in the reduction of tumor growth and proliferation .

Propiedades

IUPAC Name |

4-oxo-N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]chromene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O3/c29-20-15-22(31-21-11-4-2-8-17(20)21)24(30)26-13-14-28-19-10-3-1-7-16(19)23(27-28)18-9-5-6-12-25-18/h2,4-6,8-9,11-12,15H,1,3,7,10,13-14H2,(H,26,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCSOKDSUZDHOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2CCNC(=O)C3=CC(=O)C4=CC=CC=C4O3)C5=CC=CC=N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-oxo-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-4H-chromene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2377182.png)

![8-Methyl-3-{[2-(propan-2-yl)pyrimidin-4-yl]oxy}-8-azabicyclo[3.2.1]octane](/img/structure/B2377187.png)

![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2377195.png)

![[4-(2,5-dimethylphenyl)piperazin-1-yl][1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2377200.png)

![N-(2-methoxyethyl)-1-(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)piperidine-3-carboxamide](/img/structure/B2377202.png)

![N-(2,4-dimethoxyphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2377203.png)